![molecular formula C15H19NO3S2 B2923559 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide CAS No. 1351611-17-0](/img/structure/B2923559.png)
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide” is a chemical compound that holds immense potential in scientific research. It’s an analog of fentanyl, a potent opioid .
Synthesis Analysis
The compound can be synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophen-2-yl group and a phenylethane-1-sulfonamide group . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene derivatives, such as this compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide, as part of the biaryl-bis-sulfonamide class, is explored in the context of drug metabolism using microbial-based biocatalytic systems. For example, a study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, providing sufficient quantities for structural characterization by NMR, supporting full structure elucidation of metabolites and serving as analytical standards in clinical investigations (Zmijewski et al., 2006).
Synthesis and Functionalization Techniques
Research also delves into novel synthetic routes and functionalization methods involving sulfonamides. A study presented an iodine-mediated regioselective sulfonylation technique using N-hydroxy sulfonamide, demonstrating the method's versatility and efficiency in synthesizing various sulfone analogs with different structural features (Raghuvanshi & Verma, 2021).
Therapeutic Applications
Further research explores the therapeutic potentials of sulfonamide derivatives, such as their application in ocular therapies. For instance, benzo[b]thiophene-2-sulfonamide derivatives were investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in glaucoma treatment. Some compounds in this class showed potent ocular hypotensive activity, indicating their potential for clinical evaluation (Graham et al., 1989).
Antimicrobial and Antitumor Activities
Sulfonamido moieties in compounds have been associated with antimicrobial and antitumor activities. A study synthesized new thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido groups and evaluated their antimicrobial properties, demonstrating the bioactive potential of these compounds (El-Gaby et al., 2002).
Material Science Applications
In materials science, sulfonated poly(arylene ether sulfone)s containing fluorenyl groups were synthesized for fuel-cell applications. These materials showed promising proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKRWPOVNBNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)
![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
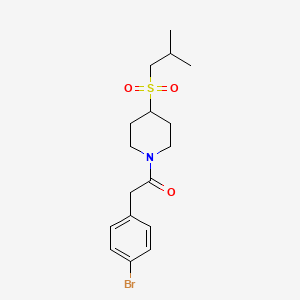
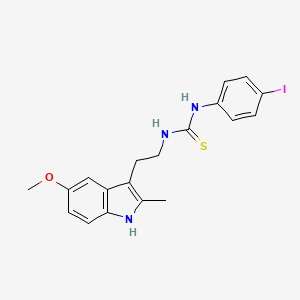
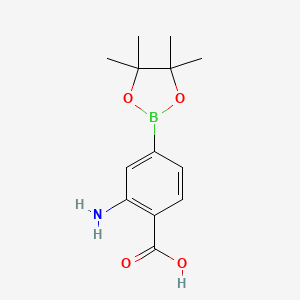
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
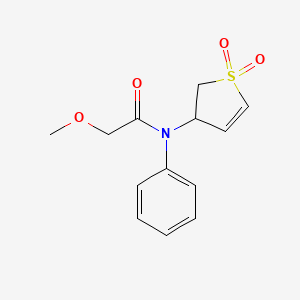
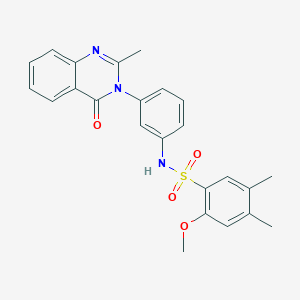
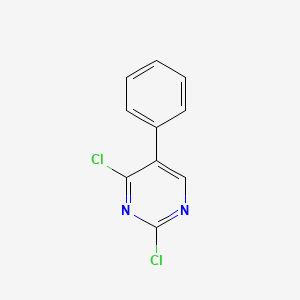
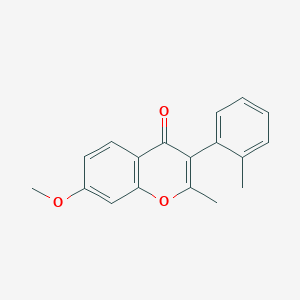
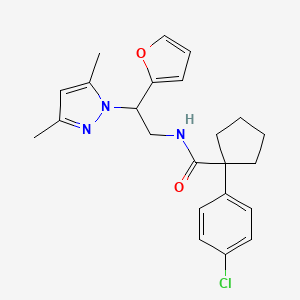
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)
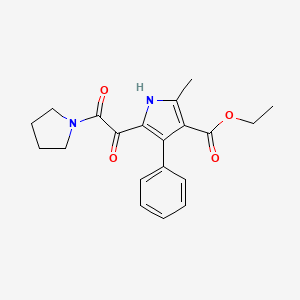
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)